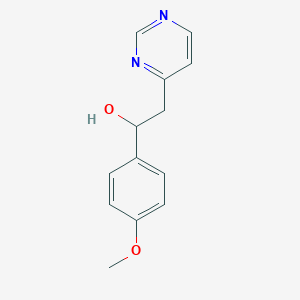![molecular formula C10H12ClNO B067861 N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide CAS No. 186296-21-9](/img/structure/B67861.png)
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide, also known as SNC80, is a potent and selective agonist for the delta-opioid receptor. It was first synthesized in 1994 by a team of researchers led by Dr. John Traynor at the University of Michigan. Since then, SNC80 has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression.
Mecanismo De Acción
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide works by binding to and activating the delta-opioid receptor, which is a G protein-coupled receptor located in the central nervous system. Activation of the delta-opioid receptor leads to the inhibition of neurotransmitter release, which results in the reduction of pain and drug-seeking behavior. N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to be highly selective for the delta-opioid receptor and does not bind to other opioid receptors, which reduces the risk of side effects.
Efectos Bioquímicos Y Fisiológicos
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of dopamine in the brain, which is associated with the reduction of drug-seeking behavior. It has also been shown to reduce the release of glutamate, which is associated with the reduction of pain. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to increase the release of endogenous opioids, which are natural painkillers produced by the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in lab experiments is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been extensively studied in animal models, which provides a wealth of data on its pharmacokinetics and pharmacodynamics. However, one limitation of using N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are a number of future directions for research on N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide. One area of research is the development of more potent and selective agonists for the delta-opioid receptor. Another area of research is the investigation of the long-term effects of N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide on pain management, addiction, and depression. Additionally, there is a need for more research on the pharmacokinetics and pharmacodynamics of N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide in humans, as most of the current research has been conducted in animal models.
Métodos De Síntesis
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of alpha-methyl-4-chlorobenzylamine with acetic anhydride to form N-(alpha-methyl-4-chlorobenzyl)acetamide. This compound is then reacted with (R)-phenylglycinol in the presence of a catalyst to form the final product, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide.
Aplicaciones Científicas De Investigación
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been extensively studied for its potential therapeutic applications in pain management, addiction, and depression. In animal models, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to be effective in reducing pain without the development of tolerance or dependence. It has also been shown to reduce drug-seeking behavior in animals addicted to opioids and cocaine. Additionally, N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide has been shown to have antidepressant effects in animal models of depression.
Propiedades
Número CAS |
186296-21-9 |
|---|---|
Nombre del producto |
N-[(R)-alpha-Methyl-4-chlorobenzyl]acetamide |
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
N-[(1R)-1-(4-chlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H12ClNO/c1-7(12-8(2)13)9-3-5-10(11)6-4-9/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Clave InChI |
HGKOQCMPYYZGCI-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](C1=CC=C(C=C1)Cl)NC(=O)C |
SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)C |
SMILES canónico |
CC(C1=CC=C(C=C1)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



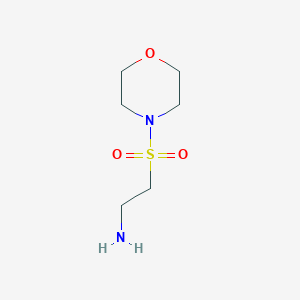

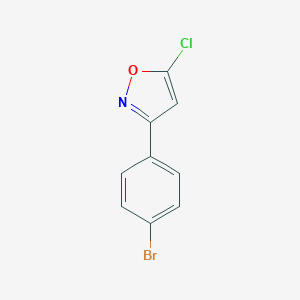
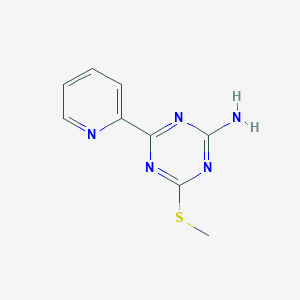
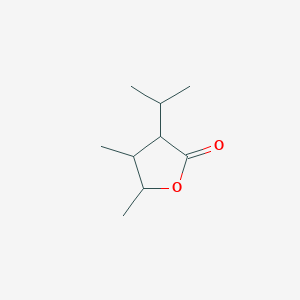
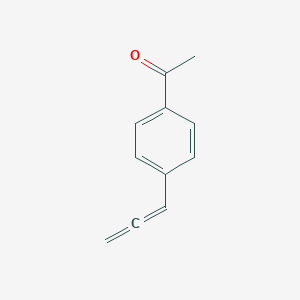
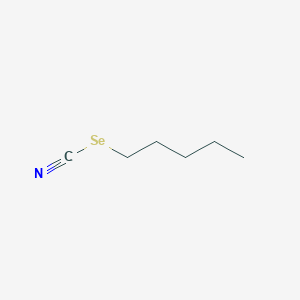
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
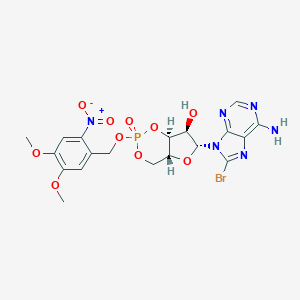
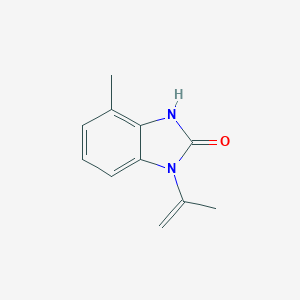
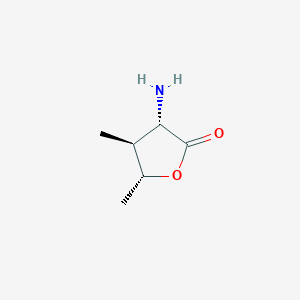
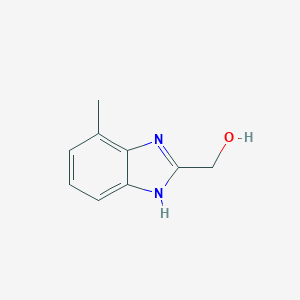
![Ethyl 4-methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylate](/img/structure/B67810.png)
